molecular formula C10H12Cl2FNO B2456614 8-Chloro-6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride CAS No. 2418708-52-6

8-Chloro-6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride

Cat. No.: B2456614
CAS No.: 2418708-52-6
M. Wt: 252.11
InChI Key: WRQLTTSRRIVDQP-UHFFFAOYSA-N
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Description

8-Chloro-6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms into the chromen ring.

    Amination: Introduction of the amine group through nucleophilic substitution reactions.

    Methylation: Addition of a methyl group to the nitrogen atom.

The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromen ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce various substituted chromen derivatives .

Scientific Research Applications

8-Chloro-6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
  • N- (8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Uniqueness

8-Chloro-6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-chloro-6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO.ClH/c1-13-9-2-3-14-10-7(9)4-6(12)5-8(10)11;/h4-5,9,13H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQLTTSRRIVDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCOC2=C1C=C(C=C2Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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